2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) with a 2H-1,3-benzodioxol-5-ylmethyl substituent, a sulfanyl linker, and an N-(2-methylphenyl)acetamide moiety. Its synthesis and structural elucidation likely rely on crystallographic tools such as SHELX programs for refinement and validation of its stereochemistry .
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S/c1-16-6-2-4-8-19(16)28-23(31)14-36-27-29-24-18-7-3-5-9-20(18)35-25(24)26(32)30(27)13-17-10-11-21-22(12-17)34-15-33-21/h2-12H,13-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTCEWDLRBLWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Construction of the Diazatricyclo Framework: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Sulfanyl-Acetamide Linkage Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Material Science: Its stability and functional groups make it suitable for incorporation into polymers and other advanced materials.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: It can be used as a standard or reference compound in analytical techniques.
Mechanism of Action
The mechanism by which 2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Research Implications
The compound’s structural novelty positions it as a candidate for further pharmacological screening, particularly in neurological disorders. Comparative studies with tricyclic antidepressants (e.g., imipramine) or benzodioxole-based anticonvulsants (e.g., stiripentol) could clarify its mechanism. Computational tools like SHELX for crystallography and Tanimoto coefficients for fingerprint-based similarity remain critical for iterative optimization.
Biological Activity
The compound 2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity comprehensively, including its mechanisms of action, therapeutic implications, and findings from various studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzodioxole moiety, which is known for its pharmacological properties.
- A sulfanyl group that may contribute to its reactivity and interaction with biological targets.
- An acetanilide derivative that often exhibits analgesic and anti-inflammatory properties.
Molecular Formula
The molecular formula of the compound is .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on similar benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
These studies highlight a structure–activity relationship that suggests modifications to the benzodioxole core can enhance cytotoxicity .
While detailed mechanisms specific to this compound are yet to be fully elucidated, compounds with similar structures often act through:
- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Study 1: Antimicrobial Screening
In a screening study involving various benzodioxole derivatives, it was found that certain modifications led to increased antibacterial efficacy. For instance, compounds with electron-donating groups showed enhanced activity against Bacillus subtilis, suggesting that the electronic properties of substituents significantly influence biological activity .
Study 2: Cytotoxicity Assays
A comprehensive cytotoxicity assay was performed on a series of benzodioxole derivatives, revealing that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutics with reduced side effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzodioxole Derivative A | Bacillus subtilis | 32 µg/mL |
| Benzodioxole Derivative B | Candida albicans | 16 µg/mL |
| Benzodioxole Derivative C | Escherichia coli | 64 µg/mL |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Benzodioxole Derivative A | MCF-7 (Breast Cancer) | 10 µM |
| Benzodioxole Derivative B | A549 (Lung Cancer) | 15 µM |
| Benzodioxole Derivative C | HepG2 (Liver Cancer) | 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
